Tert-butyl N-(7-bromo-2,3,4,5-tetrahydro-1H-1-benzazepin-3-yl)carbamate is a chemical compound that belongs to the class of carbamates and features a complex bicyclic structure. This compound is characterized by the incorporation of a tert-butyl group and a brominated benzazepine moiety, which contributes to its unique chemical properties and potential biological activities.
Source: The compound's synthesis typically involves the modification of 7-bromo-2,3,4,5-tetrahydro-1H-1-benzazepin derivatives, which are known for their applications in medicinal chemistry and drug development .
Classification: Tert-butyl N-(7-bromo-2,3,4,5-tetrahydro-1H-1-benzazepin-3-yl)carbamate is classified as an organic compound, specifically a carbamate derivative due to the presence of the carbamate functional group. It may also be categorized under heterocyclic compounds due to the nitrogen-containing ring structure.
The synthesis of tert-butyl N-(7-bromo-2,3,4,5-tetrahydro-1H-1-benzazepin-3-yl)carbamate can be approached through several methods:
The molecular structure of tert-butyl N-(7-bromo-2,3,4,5-tetrahydro-1H-1-benzazepin-3-yl)carbamate can be described as follows:
| Property | Data |
|---|---|
| Molecular Formula | C14H18BrN2O2 |
| Molecular Weight | 312.20 g/mol |
| IUPAC Name | Tert-butyl N-(7-bromo-2,3,4,5-tetrahydro-1H-1-benzazepin-3-yl)carbamate |
| InChI Key | LFSNVJDYBBIPHH-UHFFFAOYSA-N |
| Canonical SMILES | CC(C)(C)OC(=O)N[C@H]1C2=C(CNCC1)C=C(C=C2)Br |
The structure features a tert-butyl group attached to a nitrogen atom of the carbamate functional group and a brominated benzazepine ring system that contributes to its biological activity.
Tert-butyl N-(7-bromo-2,3,4,5-tetrahydro-1H-1-benzazepin-3-yl)carbamate can undergo various chemical reactions:
The mechanism of action for tert-butyl N-(7-bromo-2,3,4,5-tetrahydro-1H-1-benzazepin-3-yl)carbamate is likely related to its interaction with specific biological targets such as receptors or enzymes:
The physical and chemical properties of tert-butyl N-(7-bromo-2,3,4,5-tetrahydro-1H-1-benzazepin-3-yl)carbamate include:
| Property | Value |
|---|---|
| Appearance | White crystalline solid |
| Solubility | Soluble in organic solvents (e.g., dichloromethane) |
| Boiling Point | Not specified |
| Melting Point | Not specified |
| Stability | Stable under normal conditions but sensitive to light and moisture |
These properties are crucial for determining its handling and storage requirements in laboratory settings.
Tert-butyl N-(7-bromo-2,3,4,5-tetrahydro-1H-1-benzazepin-3-yl)carbamate has potential applications in various scientific fields:
CAS No.: 19746-33-9
CAS No.: 60-24-2
CAS No.: 152885-09-1
CAS No.:
CAS No.: 62037-81-4